5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine
Description
5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine (CAS: 852851-83-3) is a benzoxazole derivative characterized by a pyrrolidine-sulfonyl substituent at the 5-position of the benzoxazole core. Its structural uniqueness lies in the pyrrolidinylsulfonyl group, which may enhance binding affinity to biological targets due to its electron-withdrawing and bulky nature .
Properties
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c12-11-13-9-7-8(3-4-10(9)17-11)18(15,16)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZSHSBRNGDIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine are largely influenced by its structural components. The pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases
Biological Activity
5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C₁₁H₁₃N₃O₃S and a molecular weight of approximately 267.3 g/mol, this compound incorporates a benzoxazole ring that is substituted with a pyrrolidin-1-ylsulfonyl group and an amino group. The sulfonamide moiety is particularly notable for its influence on various biological pathways, including enzyme inhibition and receptor interactions.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of benzoxazole derivatives with amines under specific conditions, often utilizing bases like potassium carbonate to facilitate nucleophilic attacks. This results in the formation of new C–N bonds, leading to the desired sulfonamide product. The versatility in synthesis methods allows for the exploration of various analogs that may exhibit different biological activities.
Biological Activities
Anticancer Activity
Preliminary studies indicate that compounds similar to this compound may exhibit anticancer properties. Research has shown that derivatives of this compound can suppress the viability of cancer cells, such as A549 human lung adenocarcinoma cells, in a structure-dependent manner. For instance, certain modifications to the amino group significantly enhance cytotoxic effects against cancerous cells while minimizing toxicity to non-cancerous cells.
| Compound | IC50 (µM) | Cell Line | Remarks |
|---|---|---|---|
| This compound | TBD | A549 | Potential anticancer agent |
| Compound 21 | 15 | A549 | Highest activity among tested derivatives |
| Compound 15 | 66 | A549 | Notable cytotoxicity |
Antimicrobial Activity
In addition to its anticancer potential, this compound has been investigated for antimicrobial properties against multidrug-resistant pathogens. Studies have reported effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to bind selectively to specific enzymes or receptors. Interaction studies are crucial for elucidating these mechanisms and understanding how structural variations influence binding affinities and subsequent biological outcomes.
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(Morpholin-4-ylmethyl)-2-naphthalen-2-yl-1,3-benzoxazole | Morpholine ring instead of pyrrolidine | Different biological properties due to ring variation |
| 2-naphthalen-2-yl-5-(pyrrolidin-1-sulfonyl)-1,3-benzoxazole | Similar sulfonamide group but different aromatic substitution | Potentially different pharmacokinetics |
| 5-(Methylsulfonylmethyl)-2-naphthalen-2-yloxybenzamide | Features a methylsulfonyl group | Insights into structure-function relationships |
Scientific Research Applications
Anticancer Applications
Research indicates that 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine exhibits significant anticancer properties. Its structural similarity to known anticancer agents suggests it may interact with cellular mechanisms involved in tumor growth inhibition.
Case Study: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines, including breast cancer (MCF7). The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used . This highlights its potential as a lead compound in the development of new anticancer therapies.
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects, particularly as a sedative or anticonvulsant agent. Compounds related to this structure have shown promise in increasing sleep duration and reducing anxiety-like behaviors in animal models.
Case Study: Neuropharmacological Assessment
In behavioral studies, derivatives of this compound significantly increased sleep duration in response to pentobarbital administration compared to controls. This suggests that further exploration into its sedative properties could yield valuable insights for treating sleep disorders and anxiety.
Anti-inflammatory Properties
This compound also shows potential for anti-inflammatory applications. Compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines in various models of inflammation.
Case Study: Inhibition of Inflammatory Cytokines
Research has indicated that derivatives of the benzoxazole structure can effectively inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo . These findings support the compound's potential use in treating inflammatory diseases.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The pyrrolidin-1-ylsulfonyl moiety serves as a reactive site for nucleophilic substitution. The sulfonamide group (R-SO₂-NR₂) can undergo displacement reactions under specific conditions:
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Chlorination : Treatment with SOCl₂ and catalytic DMF in dichloromethane replaces the sulfonamide group with chlorine, yielding 5-chloro-1,3-benzoxazol-2-amine derivatives . This parallels procedures used for analogous brominated benzoxazoles .
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Amination : Reaction with primary or secondary amines (e.g., 5-bromopentylamine HBr) in toluene under reflux facilitates substitution, forming alkylated sulfonamide derivatives .
Table 1: Sulfonamide Substitution Reactions
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| SOCl₂, DMF | DCM, rt, 1 hr | 5-Chloro-1,3-benzoxazol-2-amine | 72–84% |
| 5-Bromopentylamine | Toluene, reflux, 4 hr | Alkylated sulfonamide derivative | 70% |
Benzoxazole Ring Functionalization
The 2-amine group on the benzoxazole ring enables further modifications:
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Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of Et₃N forms N-acylated derivatives .
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Condensation : Fusion with polyphosphoric acid and carboxylic acids generates substituted benzoxazoles via cyclodehydration .
Mechanistic Insight :
The benzoxazole’s 2-amine participates in acid-catalyzed condensations, as demonstrated in the synthesis of pyrrolidin-2-one-linked benzoxazoles . For example, fusion with 1-benzyl-5-oxopyrrolidine-3-carboxylic acid yields hybrid structures with retained bioactivity .
Sulfonamide Group Reactivity
The sulfonamide’s sulfur center engages in oxidation and reduction:
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Oxidation : H₂O₂ or mCPBA oxidizes the sulfonamide to sulfonic acid derivatives.
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Reduction : LiAlH₄ reduces the sulfonamide to a thioether, though this requires harsh conditions.
Cross-Coupling Reactions
The benzoxazole core supports transition-metal-catalyzed couplings:
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Suzuki-Miyaura : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 5-position .
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Buchwald-Hartwig Amination : Functionalizes the 2-amine with aryl halides, enabling diversification .
Example :
5-Bromo derivatives undergo Suzuki coupling with phenylboronic acid to form 5-phenyl-1,3-benzoxazol-2-amine .
Ring-Opening and Rearrangement
Under strong acidic or basic conditions:
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Acid Hydrolysis : Concentrated HCl cleaves the benzoxazole ring to form 2-aminophenol and sulfonamide fragments.
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Smiles Rearrangement : In toluene with Et₃N, the sulfonamide group participates in intramolecular rearrangements, forming fused heterocycles .
Biological Activity Modulation
Reactivity directly impacts pharmacological properties:
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Anticancer Activity : Alkylation of the sulfonamide enhances cytotoxicity, as seen in derivatives with IC₅₀ values < 40 nM against CNS cancer cell lines .
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Enzyme Inhibition : Sulfonamide derivatives inhibit enzymes like monoacylglycerol lipase (MAGL) via covalent interactions with catalytic serine residues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Methods: Most benzoxazol-2-amine derivatives employ cyclodesulfurization or oxidative coupling. The I2-mediated method (for N-phenyl derivatives) is noted for its eco-friendliness and cost-effectiveness .
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO2) enhance enzyme inhibition (e.g., P450), while bulky groups (e.g., pyrrolidinylsulfonyl, pyrazolopyrimidinyl) may improve target specificity in kinase inhibition .
Antimicrobial Activity
- N-Phenyl derivatives (e.g., compounds 15-26) : Exhibit broad-spectrum antimicrobial activity. For instance, molecular docking studies show strong binding to E. coli DNA gyrase, a critical bacterial enzyme .
Enzyme Inhibition
- 5-Chloro-1,3-benzoxazol-2-amine: Inhibits retinoic acid metabolism by >50% at 100 μM, though less potent than ketoconazole (87.5% inhibition) .
- Pyrazolopyrimidinyl derivatives : Demonstrated crystallographic binding to PI3Kα, a cancer therapy target, highlighting their role in kinase inhibition .
SAR Insights
Advantages and Limitations
- 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine: Potential for high target specificity due to its unique substituent, but synthetic complexity and unconfirmed biological data limit current applications.
- N-Phenyl Derivatives : Easily synthesized with high yields (70–80%) and proven antimicrobial efficacy, making them promising for antibiotic development .
- 5-Chloro-6-nitro Derivative: Limited application data, but nitro groups may facilitate further functionalization in drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions starting with sulfonylation of pyrrolidine derivatives followed by coupling to a benzoxazole scaffold. Key intermediates (e.g., sulfonyl chlorides or benzoxazole precursors) should be characterized via NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity . For example, analogous thiadiazole syntheses involve refluxing precursors with POCl₃ and precipitation at controlled pH .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy to verify substituent positions and purity.
- High-performance liquid chromatography (HPLC) with a pH-adjusted ammonium acetate buffer (e.g., pH 6.5) to assess purity .
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis to validate stoichiometry .
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
- Methodology :
- Ventilation : Use fume hoods and ensure automatic alarm systems for leaks .
- PPE : Wear rubber gloves, chemical-resistant goggles, and impermeable lab coats .
- Emergency measures : Provide safety showers/eye wash stations and train personnel in spill containment .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis under varying catalytic conditions?
- Methodology :
- Design of Experiments (DOE) : Systematically test variables (e.g., catalyst loading, solvent polarity, temperature) using split-plot designs to identify optimal conditions .
- Kinetic studies : Monitor reaction progress via TLC or in situ FTIR to determine rate-limiting steps .
- Purification : Optimize recrystallization solvents (e.g., DMSO/water mixtures) to improve yield and purity .
Q. What methodologies are recommended for resolving contradictions in biological activity data across different assay systems?
- Methodology :
- Comparative assay validation : Replicate studies using standardized protocols (e.g., fixed cell lines vs. primary cultures) to isolate variables .
- Statistical analysis : Apply ANOVA or mixed-effects models to account for variability in biological replicates .
- Dose-response curves : Use nonlinear regression to compare EC₅₀ values across assays and identify outliers .
Q. How can computational approaches like molecular docking be integrated with experimental data to elucidate this compound's pharmacological mechanisms?
- Methodology :
- Docking studies : Use software (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., phosphodiesterases or kinases) .
- Structure-activity relationship (SAR) : Corrogate docking results with in vitro IC₅₀ data to refine pharmacophore models .
- MD simulations : Perform molecular dynamics to assess binding stability under physiological conditions .
Q. What experimental strategies are effective for evaluating the environmental fate of this compound?
- Methodology :
- Environmental partitioning : Measure logP (octanol-water partition coefficient) to predict bioaccumulation potential .
- Degradation studies : Use OECD guidelines to assess hydrolysis, photolysis, and microbial degradation rates .
- Ecotoxicology : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna) to establish LC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
